Cyclandelate
Overview
Description
Cyclandelate is a vasodilator . It belongs to the group of medicines commonly called vasodilators which increase the size of blood vessels . It is used to treat problems resulting from poor blood circulation . This medicine was available only with your doctor’s prescription .
Synthesis Analysis
Cyclandelate can be synthesized through a multi-step reaction . The first step involves dicyclohexyl-carbodiimide and DMAP in dichloromethane at 0°C for 0.33 hours. The second step involves cobalt (II) iodide, bis-diphenylphosphinomethane, sodium acetate, zinc, and water in acetonitrile at 80°C for 12 hours under an inert atmosphere using the Schlenk technique .
Molecular Structure Analysis
The molecular formula of Cyclandelate is C17H24O3 . Its molecular weight is 276.37 .
Chemical Reactions Analysis
Cyclandelate is a direct-acting smooth muscle relaxant used to dilate blood vessels . It may cause gastrointestinal distress and tachycardia .
Physical And Chemical Properties Analysis
Cyclandelate has a molecular weight of 276.37 . It is soluble in DMSO at 35 mg/mL . The storage conditions for Cyclandelate are as follows: Powder -20°C for 3 years; 4°C for 2 years. In solvent -80°C for 6 months; -20°C for 1 month .
Scientific Research Applications
Calcium Modulation and Clinical Effect
Cyclandelate's primary mechanism of action is calcium modulation. It improves blood rheology by maintaining red blood cell deformability and inhibiting platelet aggregation, which can be attributed to its effects on the influx of extracellular calcium. Elevated intracellular calcium concentrations contribute to pathological changes in conditions of local cerebral ischemia, indicating the clinical relevance of cyclandelate in treating such diseases (H. Timmerman, 2012).
Cyclandelate in Migraine Prophylaxis
In a multicentre, randomized, placebo-controlled study, the prophylactic action of cyclandelate was investigated for migraine. The study found that cyclandelate was not superior to placebo in reducing the number of migraine days or the severity and duration of attacks. However, it was superior to placebo in a global impression of efficacy rated by patients and treating physicians, though both treatments were well tolerated (H. Diener et al., 2001).
Synthesis Innovations
New synthetic routes for cyclandelate have been developed to overcome the toxicity and pollution associated with traditional methods. These routes emphasize the use of less harmful reagents and aim for higher yields, demonstrating the ongoing research efforts to improve the production processes for cyclandelate, making it more environmentally friendly and efficient (Zhu Jin-tao, 2012).
Treatment of Dementia
Cyclandelate was studied in a double-blind, multi-center study for its efficacy and safety in patients with mild to moderate dementia of primary degenerative or vascular origin. The study did not demonstrate statistical superiority of cyclandelate compared to placebo. However, retrospective exploratory analyses suggested its efficacy might depend on the severity of the disease, with some benefits observed in more severely impaired patients (G. Weyer et al., 2000).
Hemorrheology and Thrombosis
Cyclandelate's effects on hemorrheology and thrombosis were studied, revealing its potential to reduce blood viscosity and inhibit platelet aggregation. These findings suggest that cyclandelate could be an effective agent for improving hemorheological properties and could have implications for conditions related to blood flow and thrombosis (Z. Yi, 2006).
Safety And Hazards
Cyclandelate should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Relevant Papers
A paper titled “The Effect of Cyclandelate on Mental Function in Patients with Arteriosclerotic Brain Disease” was published in The British Journal of Psychiatry . Another paper titled “Cyclandelate in the treatment of senile mental changes: a double-blind” is also available .
properties
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14-15,18H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHCOOQXZCIUNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022862 | |
Record name | Cyclandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyclandelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
192-194 °C @ 14 MM HG | |
Record name | Cyclandelate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04838 | |
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Record name | CYCLANDELATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
PRACTICALLY INSOL IN WATER; SOL IN LIPOIDS & THEIR SOLVENTS, FREELY SOL IN PETROLEUM ETHER, ETHANOL; SOL IN DIETHYL ETHER, ACETONE, 9.97e-02 g/L | |
Record name | CYCLANDELATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclandelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cyclandelate produces peripheral vasodilation by a direct effect on vascular smooth muscle. Pharmacological action may be due to calcium-channel antagonism., ...MOST OF ITS PHARMACOLOGICAL PROPERTIES ARE VERY SIMILAR TO THOSE OF PAPAVERINE & OF MANY SYNTHETIC ANTISPASMODICS PROMOTED PRIMARILY FOR EFFECTS ON SMOOTH MUSCLE., PAPAVERINE IS POTENT INHIBITOR OF CYCLIC NUCLEOTIDE PHOSPHODIESTERASE FOUND IN MANY TISSUES & CAN INCR CONCN OF CYCLIC ADENOSINE 3',5'-MONOPHOSPHATE (CYCLIC AMP). SINCE CYCLIC AMP HAS BEEN IMPLICATED AS POSSIBLE MEDIATOR OF BETA-ADRENERGIC RELAXATION OF SMOOTH MUSCLE, SUCH MECHANISM OF ACTION...IS PLAUSIBLE. /PAPAVERINE/ | |
Record name | Cyclandelate | |
Source | DrugBank | |
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Record name | CYCLANDELATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cyclandelate | |
Color/Form |
CRYSTALS | |
CAS RN |
456-59-7 | |
Record name | Cyclandelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclandelate [USP:INN:BAN:JAN] | |
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Record name | Cyclandelate | |
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Record name | Benzeneacetic acid, .alpha.-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |
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Record name | Cyclandelate | |
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Record name | Cyclandelate | |
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Record name | CYCLANDELATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclandelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50-53, 50-53 °C, 56 °C | |
Record name | Cyclandelate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYCLANDELATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclandelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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